molecular formula C13H20ClNO3 B2509483 Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride CAS No. 1052412-33-5

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride

Cat. No. B2509483
CAS RN: 1052412-33-5
M. Wt: 273.76
InChI Key: AWDMEVWZQZQRLW-UHFFFAOYSA-N
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Description

“Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry . It is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For example, organoselenium compounds incorporating this subunit have been synthesized . The synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry have been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are diverse. For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides involves the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Scientific Research Applications

Biological Activity Studies

  • Biological Activity in Mannich Reactions

    Research demonstrates that derivatives of benzo[1,3]dioxol, synthesized through Mannich reactions, exhibit biological activities. One study tested their toxicity using brine shrimp lethality tests, highlighting their potential for further bioactivity research (Rudyanto et al., 2014).

  • Targeting Urokinase Receptor in Breast Cancer

    A derivative of benzo[1,3]dioxol-5-ylmethyl was identified through virtual screening as a potential inhibitor of the urokinase receptor. This compound showed promise in reducing breast cancer cell invasion, migration, and adhesion, as well as blocking angiogenesis (Wang et al., 2011).

  • Inhibitor Synthesis for Kinase Targeting

    A novel compound containing benzo[1,3]dioxol moiety was synthesized and showed to inhibit protein tyrosine kinases effectively, making it a candidate for cancer treatment. This compound also exhibited good oral bioavailability and reduced tumor volumes in animal models (Hu et al., 2007).

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    Benzo[1,3]dioxol derivatives have been synthesized for various purposes, including the creation of novel antitumor agents. These compounds, with their unique structures, have the potential for significant bioactivity (Mondal et al., 2003).

  • Structural Elucidation and Analysis

    The structural properties of compounds with benzo[1,3]dioxol-5-ylmethyl have been explored, providing valuable insights into their chemical behavior and potential applications (Naveen et al., 2018).

  • Photophysical Characterization

    Research into the photophysical properties of benzo[a]phenoxazines, closely related to benzo[1,3]dioxol derivatives, indicates their potential use in photostability studies and biological applications (Raju et al., 2016).

Applications in Pharmacology and Drug Development

  • Potential Anticancer Agents

    Novel analogues of benzo[d][1,3]dioxol have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing selective inhibition and suggesting their potential as anticancer agents (Damião et al., 2014).

  • Antimicrobial Activity

    Some derivatives of benzo[1,3]dioxol have shown antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Habib et al., 2013).

Mechanism of Action

While the specific mechanism of action for “Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride” is not provided in the search results, compounds incorporating the benzo[d][1,3]dioxole subunit have been evaluated for their antitumor activities against various human cancer cell lines . Some of these compounds have shown potent growth inhibition properties .

Future Directions

The future directions for research on “Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride” and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as pharmaceutical agents, such as antibacterial agents , could be further investigated.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;/h4-5,8,14H,2-3,6-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDMEVWZQZQRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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